molecular formula C19H23N5O3S B2475309 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 1421483-11-5

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B2475309
CAS No.: 1421483-11-5
M. Wt: 401.49
InChI Key: PVAKUJKPLHXHIL-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide and its derivatives have been synthesized and characterized for various applications in scientific research. For instance, a study described the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having sulfamido moiety, indicating their potential as antibacterial and antifungal agents (Nunna et al., 2014).

Spectroscopic and Molecular Structure Investigation

Comprehensive spectroscopic and molecular structure investigations have been conducted on derivatives of this compound. These studies utilize techniques such as FTIR, NMR, and mass spectrometry to elucidate the molecular structure and stability arising from hyperconjugative interactions and charge delocalization, offering insights into the electronic structures of these compounds (Mansour & Ghani, 2013).

Antagonistic Properties and Pharmacokinetic Studies

Some derivatives have been identified for their antagonistic properties, such as a novel orally active non-peptide antagonist for endothelin receptors, showcasing their potential in pharmacokinetic properties and studies. This involves the development of sensitive determination methods for these compounds in plasma and tissue concentrations, highlighting their therapeutic potential (Ohashi et al., 1999).

Heteroaromatization and Biological Evaluation

Research has also focused on heteroaromatization with sulfonamido phenyl ethanone, leading to the synthesis of novel pyrrolo[2,3-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These compounds were subjected to biological evaluation against various bacteria and fungi, indicating some promising results and potential applications in developing new antimicrobial agents (Hassan et al., 2009).

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-14-15(2)17(7-6-16(14)27-3)28(25,26)23-9-8-20-18-12-19(22-13-21-18)24-10-4-5-11-24/h4-7,10-13,23H,8-9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAKUJKPLHXHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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